molecular formula C17H19N3O3S B2625077 1-(3-hydroxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 538338-50-0

1-(3-hydroxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Cat. No. B2625077
M. Wt: 345.42
InChI Key: IHKYHJNASXOXTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-hydroxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione, also known as HNTQ, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. HNTQ is a member of the quinazoline family of compounds, which have been shown to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-(3-hydroxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione involves the condensation of 3-nitrobenzaldehyde with 2-aminobenzothiazole to form 2-(3-nitrophenyl)benzothiazole. This intermediate is then reacted with 3-chloropropanol to form 1-(3-hydroxypropyl)-2-(3-nitrophenyl)benzothiazole, which is subsequently cyclized with sulfur to form the final product.

Starting Materials
2-aminobenzothiazole, 3-nitrobenzaldehyde, 3-chloropropanol, sulfu

Reaction
Step 1: Condensation of 3-nitrobenzaldehyde with 2-aminobenzothiazole in the presence of a base to form 2-(3-nitrophenyl)benzothiazole., Step 2: Reaction of 2-(3-nitrophenyl)benzothiazole with 3-chloropropanol in the presence of a base to form 1-(3-hydroxypropyl)-2-(3-nitrophenyl)benzothiazole., Step 3: Cyclization of 1-(3-hydroxypropyl)-2-(3-nitrophenyl)benzothiazole with sulfur to form 1-(3-hydroxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione.

Mechanism Of Action

The exact mechanism of action of 1-(3-hydroxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is not fully understood, but it is believed to involve the inhibition of several key signaling pathways that are involved in cancer cell growth and proliferation. Specifically, 1-(3-hydroxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been shown to inhibit the activity of the protein kinase B (AKT) and extracellular signal-regulated kinase (ERK) pathways, which are known to be dysregulated in many types of cancer.

Biochemical And Physiological Effects

1-(3-hydroxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been shown to have several biochemical and physiological effects in vitro and in vivo. In addition to its antitumor properties, 1-(3-hydroxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has also been shown to possess antimicrobial activity against several different types of bacteria and fungi. Furthermore, 1-(3-hydroxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(3-hydroxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione in laboratory experiments is that it is relatively easy to synthesize and purify. In addition, 1-(3-hydroxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been shown to be stable under a wide range of conditions, which makes it a useful tool for studying the effects of quinazoline compounds on biological systems. However, one limitation of using 1-(3-hydroxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is that it may not accurately reflect the effects of other quinazoline compounds, which may have different chemical structures and biological activities.

Future Directions

There are several potential future directions for research on 1-(3-hydroxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione and other quinazoline compounds. One area of interest is the development of more potent and selective inhibitors of the AKT and ERK pathways, which may have greater therapeutic potential for the treatment of cancer. In addition, further studies are needed to fully understand the mechanism of action of 1-(3-hydroxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione and other quinazoline compounds, as well as their potential applications in the treatment of other diseases such as infectious and inflammatory diseases.

Scientific Research Applications

1-(3-hydroxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's antitumor properties. In vitro studies have shown that 1-(3-hydroxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is able to inhibit the growth of several different types of cancer cells, including breast, lung, and colon cancer cells. In addition, animal studies have demonstrated that 1-(3-hydroxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is able to suppress tumor growth in vivo.

properties

IUPAC Name

1-(3-hydroxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c21-10-4-9-19-15-8-2-1-7-14(15)17(24)18-16(19)12-5-3-6-13(11-12)20(22)23/h3,5-6,11,21H,1-2,4,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKYHJNASXOXTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=S)N=C(N2CCCO)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-hydroxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

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